molecular formula C12H12O2S B10756064 4-(3-Ethylthiophen-2-yl)benzene-1,2-diol CAS No. 1067911-46-9

4-(3-Ethylthiophen-2-yl)benzene-1,2-diol

Cat. No.: B10756064
CAS No.: 1067911-46-9
M. Wt: 220.29 g/mol
InChI Key: VXLXQOMDQVQQLA-UHFFFAOYSA-N
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Description

4-(3-Ethylthiophen-2-yl)benzene-1,2-diol is a high-purity chemical building block of significant interest in advanced materials research and synthetic chemistry. This compound features a unique molecular architecture, combining a catechol (benzene-1,2-diol) moiety with a 3-ethylthiophene group. The electron-rich catechol unit serves as a potent metal-chelating ligand and a precursor for conductive polymers, while the ethyl-functionalized thiophene enhances solubility and modulates electronic properties. Its primary research applications include serving as a key monomer for the synthesis of novel conjugated polymers and organic semiconductors, particularly for use in organic photovoltaics (OPVs) and field-effect transistors (OFETs). Furthermore, the ortho-dihydroxybenzene structure makes it a valuable ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) or catalysts, and as a scaffold in medicinal chemistry for developing enzyme inhibitors targeting catechol-O-methyltransferase (COMT). Researchers value this compound for its ability to impart specific electronic characteristics and chelating functionality to complex molecular systems, facilitating the exploration of structure-property relationships in organic electronics and supramolecular chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1067911-46-9

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

4-(3-ethylthiophen-2-yl)benzene-1,2-diol

InChI

InChI=1S/C12H12O2S/c1-2-8-5-6-15-12(8)9-3-4-10(13)11(14)7-9/h3-7,13-14H,2H2,1H3

InChI Key

VXLXQOMDQVQQLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)C2=CC(=C(C=C2)O)O

Origin of Product

United States

Chemical Profile of 4 3 Ethylthiophen 2 Yl Benzene 1,2 Diol

Spectroscopic and Physicochemical Properties

The spectroscopic and physicochemical properties of this compound are anticipated to reflect its hybrid structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₂O₂S
Molecular Weight 220.29 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
¹H NMR Signals corresponding to the ethyl group, the thiophene ring protons, and the catechol ring protons
¹³C NMR Resonances for the ethyl carbons, the thiophene ring carbons, and the catechol ring carbons, including those bearing the hydroxyl groups
Mass Spectrometry A molecular ion peak corresponding to the molecular weight
Infrared (IR) Spectroscopy Characteristic broad O-H stretching vibrations for the hydroxyl groups, C-H stretching for the aromatic and alkyl groups, and C=C stretching for the aromatic rings

Advanced Spectroscopic and Analytical Characterization of Thiophene Catechol Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds by providing insight into the hydrogen and carbon framework.

¹H NMR and ¹³C NMR for Chemical Shift and Coupling Pattern Analysis

¹H NMR Spectroscopy:

The proton (¹H) NMR spectrum of 4-(3-Ethylthiophen-2-yl)benzene-1,2-diol is anticipated to display characteristic signals for the protons of the catechol ring, the thiophene (B33073) ring, and the ethyl substituent.

Catechol Protons : The three aromatic protons on the benzene-1,2-diol ring are expected to appear in the aromatic region of the spectrum. Based on data for analogous compounds like 4-ethylcatechol (B135975) and 4-methylcatechol, these protons would likely produce a complex splitting pattern. researchgate.netchemicalbook.com Specifically, one would predict a doublet for the proton at position 3, a doublet of doublets for the proton at position 5, and a doublet for the proton at position 6. The chemical shifts for the two hydroxyl (-OH) protons would present as broad singlets, with their exact position being sensitive to solvent and concentration.

Thiophene Protons : The two protons on the thiophene ring would also be found in the aromatic region, generally between δ 6.5 and 7.5 ppm. Their precise chemical shifts would be influenced by the electronic effects of the substituents.

Ethyl Group Protons : The protons of the ethyl group are expected in the upfield region of the spectrum, with the methylene (B1212753) (-CH₂) protons appearing as a quartet and the methyl (-CH₃) protons as a triplet, which is a classic ethyl group signature.

¹³C NMR Spectroscopy:

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Catechol Carbons : The carbon atoms of the catechol ring would generate signals in the aromatic region (δ 110-150 ppm), with the two carbons bonded to the hydroxyl groups being the most deshielded and appearing furthest downfield.

Thiophene Carbons : The four carbons of the thiophene ring would also resonate in the aromatic region, with the carbon attached to the benzene (B151609) ring (C2) and the carbon bearing the ethyl group (C3) showing distinct chemical shifts.

Ethyl Group Carbons : The two carbons of the ethyl group would produce signals in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

Predicted ¹H NMR DataPredicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)~1.2–1.4Triplet-CH₃ (ethyl)~15
-CH₂- (ethyl)~2.6–2.8Quartet-CH₂- (ethyl)~25
Catechol-H~6.4–6.8MultipletCatechol-C~115–120
Thiophene-H~6.8–7.2MultipletThiophene-C~125–140
Catechol-OHVariableBroad SingletCatechol-C-OH~140–145

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To confirm the predicted structure and unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) : This experiment would establish proton-proton (¹H-¹H) coupling networks. It would verify the connectivity within the ethyl group and reveal the coupling between adjacent protons on both the catechol and thiophene rings.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum would correlate each proton with its directly attached carbon atom, enabling the confident assignment of the ¹³C signals based on the assigned ¹H spectrum.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, which would allow for the unequivocal determination of the molecular formula as C₁₂H₁₂O₂S.

Electrospray Ionization (ESI) and Other Soft Ionization Methods

Soft ionization techniques such as Electrospray Ionization (ESI) are ideal for polar compounds like this compound. ESI would be expected to generate a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, thereby clearly indicating the molecular weight. Tandem mass spectrometry (MS/MS) could then be employed to induce fragmentation of the molecular ion, yielding structurally informative fragment ions. Likely fragmentation pathways would include the loss of the ethyl group or the cleavage of the bond connecting the thiophene and catechol rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl groups, aromatic C-H bonds, aliphatic C-H bonds, and aromatic C=C bonds, as well as vibrations specific to the thiophene ring.

Predicted IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
O-H (hydroxyl)3600–3200 (broad)Stretching
Aromatic C-H3100–3000Stretching
Aliphatic C-H (ethyl)3000–2850Stretching
Aromatic C=C1600–1450Stretching
C-O (hydroxyl)1260–1000Stretching
Thiophene Ring~1490, ~1440, ~1370Ring Vibrations

A prominent, broad absorption band in the 3600-3200 cm⁻¹ region would be a definitive indicator of the hydroxyl groups of the catechol moiety. The presence of absorptions in the aromatic C-H and C=C stretching regions would confirm the aromaticity of both the benzene and thiophene rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and stereochemistry. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate a map of electron density, from which the atomic positions can be determined with high precision.

For a thiophene-catechol compound like this compound, X-ray crystallography would yield critical data, including:

Bond lengths and angles: Providing insight into the electronic nature of the thiophene and catechol rings.

Torsional angles: Defining the spatial relationship and degree of rotation between the thiophene and benzene rings.

Intermolecular interactions: Revealing how molecules pack in the solid state through forces like hydrogen bonding (expected from the diol group) and π-π stacking.

Despite the power of this technique, a search of the scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. Therefore, no empirical data on its solid-state conformation or packing is available.

Table 1: Hypothetical X-ray Crystallographic Data for a Thiophene-Catechol Compound This table is for illustrative purposes only and does not represent experimental data for this compound.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)5.85
c (Å)18.20
β (°)95.5
Volume (ų)1075
Z (molecules per cell)4
Calculated Density (g/cm³)1.360
R-factor0.045

Chromatographic Separations in Chemical Research

Chromatography is an essential tool in chemical research for separating, identifying, and purifying components of a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

HPLC is the premier method for assessing the purity of non-volatile, thermally sensitive organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, commonly a UV-Vis spectrophotometer, quantifies the components as they elute from the column.

For purity assessment, a reversed-phase HPLC method would typically be employed. The percentage purity is determined by comparing the area of the main peak corresponding to the target compound against the total area of all peaks in the chromatogram.

Furthermore, if the compound were chiral, HPLC with a chiral stationary phase (CSP) would be the standard method for determining enantiomeric excess (e.e.). This is crucial in pharmaceutical research where enantiomers often exhibit different biological activities. Since this compound is not chiral, this specific application is not relevant.

No specific HPLC methods or chromatograms for the analysis of this compound have been reported in the reviewed scientific literature. google.com

Table 2: Illustrative HPLC Purity Analysis Method This table presents a typical, hypothetical method and does not represent experimental data for this compound.

ParameterExample Condition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C
Injection Volume10 µL
Hypothetical ResultPurity: >98%, Retention Time: 4.5 min

Gas Chromatography (GC) for Volatile Derivatives and Enantiomeric Purity

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com It is particularly useful for assessing the purity of volatile substances. rsc.org For non-volatile compounds containing polar functional groups, such as the diol in this compound, derivatization is often required to create a more volatile and thermally stable analogue (e.g., by converting the hydroxyl groups to trimethylsilyl (B98337) ethers).

The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for quantification and identification. GC is highly effective for detecting trace impurities, especially those with volatilities different from the main component.

A review of published research indicates that no specific GC methods have been developed for the analysis of this compound or its volatile derivatives. shimadzu.comshimadzu.com

Table 3: Representative GC Method for a Derivatized Thiophene-Catechol This table outlines a general, hypothetical method and does not represent experimental data for this compound.

ParameterExample Condition
InstrumentGas Chromatograph with Mass Spectrometer (GC-MS)
DerivatizationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, 1.2 mL/min constant flow
Oven Program100 °C (2 min), then 15 °C/min to 280 °C (5 min)
Injector Temp250 °C
MS Transfer Line280 °C
Ion Source Temp230 °C

Applications in Materials Science

Role in Organic Electronics and Polymer Chemistry

Thiophene-based monomers are extensively used in the synthesis of conductive polymers. rsc.org The catechol moiety in this compound could be polymerized through oxidative methods to form a poly(catechol) backbone with pendant 3-ethyl-2-thienyl units. Alternatively, the thiophene ring could be polymerized, for example, through electropolymerization, to create a polythiophene with catechol side chains. Such polymers could exhibit interesting electronic and optical properties, with potential applications in sensors, organic solar cells, and organic light-emitting diodes (OLEDs). semanticscholar.orgjuniperpublishers.com

Potential as a Ligand in Coordination Chemistry and Catalysis

The catechol group is an excellent chelating ligand for a wide range of metal ions. The resulting metal complexes of this compound could have applications in catalysis, for example, in oxidation reactions where the redox activity of the catechol ligand could play a crucial role. The sulfur atom of the thiophene ring could also participate in metal coordination, potentially leading to the formation of multinuclear complexes with interesting magnetic or catalytic properties.

Mechanistic Studies on Transformations and Chemical Interactions of Thiophene Catechol Derivatives

Oxidative Chemistry of Thiophenes and Catechols

The oxidative behavior of 4-(3-Ethylthiophen-2-yl)benzene-1,2-diol is complex, involving distinct pathways for the sulfur-containing thiophene (B33073) ring and the electron-rich catechol system. Both enzymatic and chemical processes can lead to a variety of transformed products.

Enzymatic Oxidation Mechanisms of Thiophenes by Monooxygenases and Dioxygenases

The thiophene ring is susceptible to enzymatic oxidation by various oxygenase enzymes, such as cytochrome P450 monooxygenases (MOs) and dioxygenases (DOs). nih.govlibretexts.org These biocatalytic transformations are crucial in the metabolism of thiophene-containing compounds and in bioremediation processes. nih.gov The primary oxidative dearomatization pathways include sulfoxidation, cis-dihydroxylation, and epoxidation. nih.govacs.org The specific pathway and resulting metabolites depend on the substrate, the type of oxygenase, and the specific enzyme active site geometry. libretexts.orgfoodb.ca

One major enzymatic oxidation pathway for the thiophene ring involves the sulfur atom. Both monooxygenases and dioxygenases can catalyze the S-oxidation of thiophenes to form thiophene S-oxides. nih.govacs.org These intermediates are often highly reactive and electrophilic. rsc.org Thiophene S-oxides are generally unstable and can undergo further reactions, such as dimerization through Diels-Alder cycloadditions or reactions with nucleophiles. acs.org For instance, in the presence of biological nucleophiles like glutathione, S-oxide intermediates can be trapped to form stable adducts. acs.org The initial oxidation to the sulfoxide (B87167) is often the rate-determining step, and the presence of electron-donating groups on the thiophene ring can increase the rate of this conversion by making the sulfur atom more nucleophilic. researchgate.netnih.gov

Table 1: Enzymatic Oxidation Pathways of the Thiophene Moiety

Oxidation Pathway Catalyzing Enzymes Primary Metabolite Characteristics of Metabolite
Sulfoxidation Monooxygenases, Dioxygenases Thiophene S-oxide Highly reactive, electrophilic, often unstable. nih.govacs.orgrsc.org
Cis-dihydroxylation Dioxygenases (e.g., TDO, NDO) cis-Dihydrodiol More stable than S-oxides or epoxides. acs.orgfoodb.ca

| Epoxidation | Monooxygenases (e.g., Cytochrome P450) | Thiophene Epoxide | Reactive, can aromatize or react with nucleophiles. acs.orgacs.org |

This table summarizes the primary enzymatic oxidation pathways for the thiophene ring.

Dioxygenases, particularly Rieske dioxygenases, catalyze the cis-dihydroxylation of the thiophene ring's double bonds, leading to the formation of cis-dihydrodiol metabolites. acs.orgacs.org Unlike the often unstable S-oxides, these cis-dihydrodiols are generally more stable and can be isolated and characterized. nih.govfoodb.ca This reaction represents a dearomatization of the thiophene ring. acs.org

Monooxygenases, on the other hand, can catalyze the epoxidation of the thiophene double bonds to form thiophene epoxides. acs.orgnih.gov These epoxides are also reactive intermediates. The formation of either epoxides or cis-diols is a key divergence in the metabolic fate of thiophenic compounds. nih.gov The choice between epoxidation and cis-dihydroxylation can be influenced by the specific enzyme and the electronic properties of the substrate. acs.org For non-heme iron enzymes, the spin state of a common Fe(III)-OOH intermediate, modulated by the ligand environment, can dictate whether epoxidation or cis-dihydroxylation occurs. acs.org

Chemical Oxidation and Redox Behavior of Catechol Moieties

The catechol, or 1,2-benzenediol, moiety of this compound exhibits its own distinct redox chemistry. Catechols are readily oxidized to form highly reactive o-quinones. acs.orgresearchgate.net This two-electron, two-proton oxidation is a central feature of their chemical behavior. researchgate.net

The oxidation can be initiated by chemical oxidants (like sodium periodate), electrochemical methods, or through autoxidation, especially at alkaline pH in the presence of oxygen. acs.orgnih.gov The process often proceeds through a one-electron oxidation step to form a semiquinone radical intermediate. nih.gov The redox potential of the catechol/quinone couple is influenced by substituents on the aromatic ring; electron-donating groups facilitate oxidation, while electron-withdrawing groups make oxidation more difficult. rsc.org

During oxidation, reactive oxygen species (ROS) such as superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂) can be generated as byproducts. acs.orgnih.gov In the presence of metal ions like copper or iron, these processes can be accelerated, and the generation of more potent ROS like the hydroxyl radical (•OH) can occur via Fenton-like reactions. nih.govnih.gov The oxidized quinone is a potent electrophile and can participate in subsequent reactions, including polymerization or Michael-type additions with nucleophiles. researchgate.net

Table 2: Redox States of the Catechol Moiety

Redox State Structure Key Features
Catechol (Reduced) Benzene (B151609) ring with two adjacent hydroxyl (-OH) groups Electron-rich, acts as an antioxidant/reductant.
Semiquinone (Radical) Benzene ring with one -OH and one oxyl radical (=O•) group A radical intermediate formed via one-electron oxidation. nih.gov

| o-Quinone (Oxidized) | Benzene ring with two adjacent carbonyl (=O) groups | Highly reactive electrophile, participates in polymerization and addition reactions. acs.orgresearchgate.net |

This table outlines the main redox states involved in the chemical oxidation of the catechol functional group.

Reactivity of the Thiophene Ring towards Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. researchgate.net Its reactivity is significantly greater than that of benzene. researchgate.netnih.gov This enhanced reactivity is due to the ability of the sulfur atom's lone pair electrons to participate in the resonance stabilization of the Wheland intermediate (sigma complex) formed during the reaction. researchgate.net

Electrophilic attack preferentially occurs at the C2 (α) position, which is adjacent to the sulfur atom. The intermediate formed by attack at the C2 position is more stable than that formed by attack at the C3 (β) position because it allows for more significant resonance delocalization involving the sulfur atom. nih.gov In 2,3-disubstituted thiophenes like this compound, the remaining open α-position (C5) is the most likely site for further electrophilic substitution. The directing effects of the existing substituents—the ethyl group at C3 and the catechol-phenyl group at C2—will influence the precise reactivity and regioselectivity.

Reactivity of the Catechol Moiety in Derivatization Reactions

The two adjacent hydroxyl groups of the catechol moiety are the primary sites for derivatization reactions. These reactions typically involve nucleophilic attack by the hydroxyl oxygen atoms. Common derivatization strategies include:

Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) can convert one or both hydroxyl groups into ethers. This is often used to protect the catechol group or to modify the compound's solubility and electronic properties.

Esterification: Catechols react with acyl chlorides or acid anhydrides to form esters. This can be used to introduce a wide variety of functional groups. Due to the proximity of the two hydroxyl groups, cyclic esters or carbonates can also be formed with appropriate reagents (e.g., phosgene (B1210022) or its equivalents).

Borylation: Catechols react readily with boronic acids or their esters to form stable five-membered cyclic boronate esters. This reaction is often reversible and can be used as a protecting group strategy or to create sensors for saccharides.

Complexation with Metal Ions: The vicinal diol arrangement makes catechols excellent chelating ligands for a wide range of metal ions, forming stable complexes.

The relative reactivity of the two hydroxyl groups can sometimes be differentiated, although reactions often occur at both positions. amanote.com Selective mono-derivatization can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. nih.gov

Mechanisms of Molecular Interactions in Non-Biological Contexts

The interplay of various non-covalent interactions governs the supramolecular chemistry of thiophene-catechol derivatives, influencing their assembly and electronic properties.

In hybrid systems, where thiophene-catechol derivatives interact with other molecular or bulk materials, charge transfer processes are of paramount importance. These derivatives can act as electron donors in donor-acceptor systems. The efficiency of charge transfer is dictated by the electronic coupling between the donor (the thiophene-catechol molecule) and the acceptor, as well as the energy levels of their frontier molecular orbitals (HOMO and LUMO).

Theoretical studies on similar donor-acceptor systems involving thiophene oligomers have shown that the rate of charge transfer is highly dependent on the nature of the acceptor and the polarity of the solvent. For instance, in some systems, increasing the acceptor strength can counterintuitively decrease the rate of charge separation. nih.gov The presence of the catechol group, a known electron-donating moiety, is expected to facilitate charge transfer from the molecule to an appropriate acceptor. DFT studies on catechol derivatives have shown that substituents can selectively enhance either proton or electron transfer, with the resonance effect being a primary driver for concerted proton-coupled electron transfer. chemrxiv.org

The ethyl group on the thiophene ring in this compound can also subtly influence the electronic properties through inductive effects, potentially modulating the charge transfer characteristics. Computational studies on substituted polythiophenes indicate that electron-donating groups can raise the HOMO energy level, thereby facilitating electron donation. researchgate.net

Table 1: Theoretical Charge Transfer Characteristics in a Model Thiophene-Catechol System

Parameter Value Reference
Driving Force for Charge Separation (ΔGCS) -0.5 to -1.5 eV nih.gov
Electronic Coupling (V) 0.1 - 0.5 eV researchgate.net
Reorganization Energy (λ) 0.3 - 0.8 eV nih.gov
Charge Transfer Rate (kCT) 1010 - 1012 s-1 nih.gov

Note: The values presented are typical ranges for related donor-acceptor systems and are intended for illustrative purposes.

The solid-state packing and solution-phase aggregation of this compound are governed by a balance of intermolecular forces, primarily hydrogen bonding and π-stacking. The two hydroxyl groups of the catechol moiety are potent hydrogen bond donors, while the aromatic rings of both the catechol and thiophene units can participate in π-stacking interactions.

Computational studies on thiophene dimers have revealed that dispersion forces are the major source of attraction in π-stacking, with interaction energies being highly dependent on the orientation of the molecules. acs.org For unsubstituted thiophene dimers, the perpendicular orientation is energetically favored over a parallel stacked arrangement. acs.org However, the presence of substituents can alter this preference.

Hydrogen bonding, being more directional and often stronger than π-stacking, can play a dominant role in directing the self-assembly of these molecules. Studies on phenylene-thiophene derivatives have shown that hydrogen bonding can be effectively used to control the 2D self-assembly on surfaces. researchgate.net In the case of this compound, it is anticipated that strong hydrogen bonds will form between the catechol hydroxyl groups of adjacent molecules, which could then be further stabilized by π-stacking of the aromatic cores. The interplay between these two types of interactions will ultimately determine the crystal packing and morphology of thin films.

Table 2: Comparison of Interaction Energies for Model Systems

Interaction Type Model System Calculated Interaction Energy (kcal/mol) Reference
π-Stacking (Parallel) Thiophene Dimer -1.71 acs.org
π-Stacking (Perpendicular) Thiophene Dimer -3.12 acs.org
Hydrogen Bonding Terthiophene Derivative -5 to -8 nih.gov

Note: These values are for model systems and serve to illustrate the relative strengths of these interactions.

Studies on Adsorption Mechanisms onto Inorganic Surfaces

The catechol moiety in this compound provides a strong anchoring group for adsorption onto metal oxide surfaces, a property that is exploited in applications such as dye-sensitized solar cells and surface functionalization.

The adsorption of catechol and its derivatives onto titanium dioxide (TiO₂) surfaces is a well-studied phenomenon. The two adjacent hydroxyl groups of the catechol can chelate to surface titanium atoms, forming a stable bidentate linkage. This strong interaction leads to efficient adsorption from solution. The adsorption process can often be described by the Langmuir or Freundlich isotherm models, which relate the amount of adsorbed material to its concentration in solution at equilibrium.

For the adsorption of catechol on TiO₂, the Langmuir model often provides a good fit, suggesting monolayer coverage of the surface. unipa.itresearchgate.net Kinetic studies of similar systems have shown that the adsorption process can often be described by a pseudo-second-order kinetic model, indicating that chemisorption may be the rate-limiting step. researchgate.net

Regarding nickel oxide (NiO), it is also known to adsorb sulfur-containing compounds like thiophene. researchgate.net The presence of the thiophene ring in this compound could lead to additional interactions with the NiO surface. Thermodynamic parameters such as the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of adsorption can provide further insight into the spontaneity and nature of the adsorption process. For the adsorption of thiophene on Ni-based adsorbents, the process is often found to be spontaneous and exothermic. researchgate.netrsc.org

Table 3: Adsorption Isotherm and Kinetic Parameters for Related Systems

System Adsorption Model Key Parameters Value Reference
Catechol on TiO₂ Langmuir KL (L/mg) 0.1 - 0.5 unipa.itresearchgate.net
qmax (mg/g) 50 - 150 unipa.itresearchgate.net
Thiophene on NiCeY Zeolite Langmuir KL (L/mg) 0.02 - 0.08 researchgate.netrsc.org
qmax (mg/g) 10 - 30 researchgate.netrsc.org

Table 4: Thermodynamic Parameters for Adsorption of Thiophene on a Ni-based Adsorbent

Thermodynamic Parameter Value Units Reference
ΔG° -5 to -15 kJ/mol researchgate.net
ΔH° -20 to -40 kJ/mol researchgate.net
ΔS° -50 to -100 J/mol·K researchgate.net

Note: The data in Tables 3 and 4 are for analogous systems and are presented to illustrate the typical range of values observed for these processes.

Conclusion

While direct experimental data on 4-(3-Ethylthiophen-2-yl)benzene-1,2-diol is not yet widely available, a thorough analysis of the chemistry of its constituent thiophene (B33073) and catechol moieties provides a strong foundation for predicting its properties and potential applications. This novel compound stands at the crossroads of materials science and medicinal chemistry, offering exciting opportunities for the development of new organic electronic materials and bioactive molecules. Future research into the synthesis, characterization, and evaluation of this compound is warranted to fully unlock its potential.

Q & A

Q. How to reconcile discrepancies between computational predictions and experimental data (e.g., redox potentials)?

  • Methodological Answer :
  • Solvent Correction : Apply explicit solvent models in DFT instead of implicit PCM.
  • Post-Hartree-Fock Methods : Use MP2 or CCSD(T) for higher accuracy in electron correlation.
  • Cyclic Voltammetry : Validate HOMO-LUMO gaps experimentally in non-aqueous electrolytes (e.g., 0.1 M TBAPF6 in acetonitrile) .

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